molecular formula C16H15ClN2O B12390766 Pbrm1-BD2-IN-6

Pbrm1-BD2-IN-6

Cat. No.: B12390766
M. Wt: 286.75 g/mol
InChI Key: VQRNXAWCBAQDHZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pbrm1-BD2-IN-6 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:

    Preparation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as alkylation, acylation, and cyclization.

    Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound.

Chemical Reactions Analysis

Pbrm1-BD2-IN-6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

5-chloro-2-(2,3-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C16H15ClN2O/c1-9-5-3-6-11(10(9)2)15-18-13-8-4-7-12(17)14(13)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20)

InChI Key

VQRNXAWCBAQDHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2)C

Origin of Product

United States

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